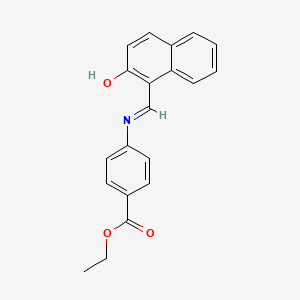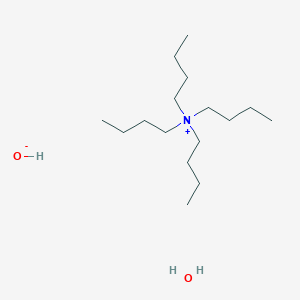
Tetrabutylammonium hydroxide hydrate
Overview
Description
Tetrabutylammonium hydroxide hydrate is a strong alkali containing a quaternary ammonium ion. It is widely used in organic synthesis due to its high solubility in organic solvents compared to conventional inorganic bases like potassium hydroxide and sodium hydroxide . The compound is typically available as a solution in water or alcohols and is known for its effectiveness as a phase-transfer catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylammonium hydroxide hydrate is usually prepared in situ from tetrabutylammonium halides (e.g., tetrabutylammonium iodide) by reacting them with silver oxide or using an ion exchange resin . The reaction typically involves dissolving tetrabutylammonium iodide in methanol, followed by the addition of silver oxide. The mixture is then agitated vigorously and centrifuged to remove any precipitates .
Industrial Production Methods: In industrial settings, this compound can be produced by blending potassium hydroxide with methanol and adding this mixture to a solution of tetrabutylammonium bromide in methanol. The resulting mixture is filtered and precipitated under reduced pressure, followed by heating and refluxing to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammonium hydroxide hydrate undergoes various types of reactions, including:
Substitution Reactions: It is commonly used in the benzylation of amines.
Deprotonation Reactions: It acts as a strong base for deprotonation reactions.
Generation of Dichlorocarbene: It is used to generate dichlorocarbene from chloroform.
Common Reagents and Conditions:
Silver Oxide: Used in the preparation of tetrabutylammonium hydroxide from tetrabutylammonium halides.
Methanol: Common solvent used in the preparation and reactions involving tetrabutylammonium hydroxide.
Major Products Formed:
Tetrabutylammonium Salts: Formed when tetrabutylammonium hydroxide reacts with various acids.
Dichlorocarbene: Generated from chloroform in the presence of tetrabutylammonium hydroxide.
Scientific Research Applications
Tetrabutylammonium hydroxide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a base for the chemoselective allenylation of aldehydes and the hydroxyalkylation of phenols.
Biology: Employed in the dissolution of cellulose under room temperature conditions.
Medicine: Utilized in the synthesis of various pharmaceutical intermediates.
Industry: Acts as a phase-transfer catalyst in organic synthesis and as a curing accelerator for epoxy resins.
Mechanism of Action
Tetrabutylammonium hydroxide hydrate exerts its effects primarily through its strong basicity and ability to act as a phase-transfer catalyst. The quaternary ammonium ion facilitates the transfer of reactants between aqueous and organic phases, enhancing the rate of reactions . The hydroxide ion acts as a nucleophile, participating in various substitution and deprotonation reactions .
Comparison with Similar Compounds
Tetraethylammonium Hydroxide: Similar in structure but with ethyl groups instead of butyl groups.
Tetramethylammonium Hydroxide: Contains methyl groups instead of butyl groups.
Tetrabutylphosphonium Hydroxide: Contains a phosphonium ion instead of an ammonium ion.
Uniqueness: Tetrabutylammonium hydroxide hydrate is unique due to its high solubility in organic solvents and its effectiveness as a phase-transfer catalyst. Its larger butyl groups provide steric hindrance, reducing the likelihood of side reactions compared to smaller quaternary ammonium compounds .
Properties
IUPAC Name |
tetrabutylazanium;hydroxide;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQQNNGLDZEOBJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.[OH-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




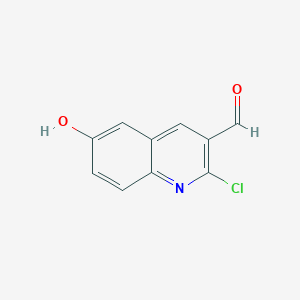
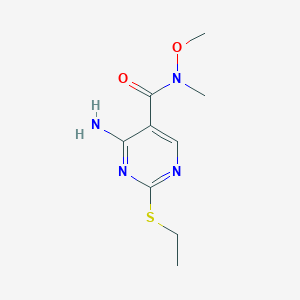


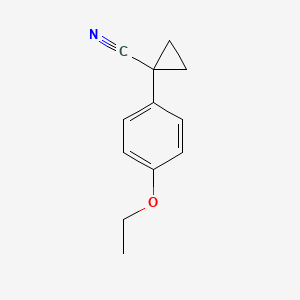

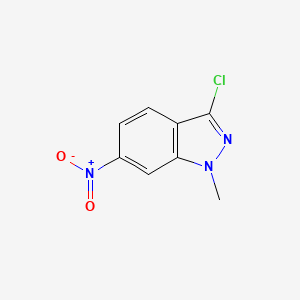
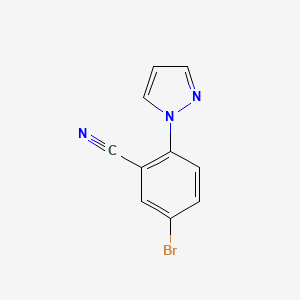
![5-methyl-8-(2-piperidinoethyl)-7,8-dihydro-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3152735.png)


